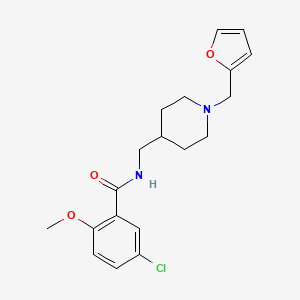

5-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxybenzamide

Description

5-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with a chloro substituent, a methoxy group, and a piperidine ring attached to a furan moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Properties

IUPAC Name |

5-chloro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O3/c1-24-18-5-4-15(20)11-17(18)19(23)21-12-14-6-8-22(9-7-14)13-16-3-2-10-25-16/h2-5,10-11,14H,6-9,12-13H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMFOKGRTLAMTJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC2CCN(CC2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including the alkylation of piperidine with furan-2-ylmethyl halide.

Coupling with Benzamide: The piperidine intermediate is then coupled with 5-chloro-2-methoxybenzoyl chloride under basic conditions to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro substituent can be replaced by nucleophiles in substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution of the chloro group can result in various substituted benzamides.

Scientific Research Applications

5-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxybenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying receptor-ligand interactions.

Medicine: It has potential therapeutic applications due to its ability to interact with specific biological targets.

Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 5-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methylbenzenesulfonamide

- 5-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxybenzenesulfonamide

Uniqueness

Compared to similar compounds, 5-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxybenzamide stands out due to its specific substituents, which confer unique chemical and biological properties. The presence of the methoxy group and the specific positioning of the chloro substituent contribute to its distinct reactivity and interaction with biological targets.

Biological Activity

5-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-methoxybenzamide is a synthetic compound belonging to the class of benzenesulfonamides. Its unique structure, which includes a chloro substituent, a furan moiety, and a piperidine linkage, suggests significant potential for diverse biological activities, particularly in antiviral and antibacterial applications.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 362.8 g/mol. The compound exhibits several functional groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃ClN₂O₃ |

| Molecular Weight | 362.8 g/mol |

| CAS Number | 953996-88-8 |

Antiviral Activity

Research indicates that this compound exhibits promising antiviral properties, particularly against the H5N1 influenza A virus. Structure-activity relationship (SAR) studies have shown that modifications in the furan and piperidine components can significantly influence the compound's efficacy against various viral strains.

The compound's mechanism of action involves inhibiting viral replication by binding to viral proteins, thus preventing their interaction with host cell receptors. This interaction is crucial for the development of effective antiviral agents targeting specific pathways involved in viral entry and replication .

Antibacterial Activity

In addition to its antiviral properties, this compound has demonstrated significant antibacterial activity. Studies have shown that derivatives of benzenesulfonamides, including this compound, possess efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or function .

A comparative analysis of similar compounds reveals that structural modifications can enhance antibacterial potency:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 4-Aminobenzenesulfonamide | Simple amino group on benzene | Antibacterial |

| Furosemide | Contains furan and sulfonamide | Diuretic |

| Sulfamethoxazole | Sulfonamide with methyl substituent | Antibacterial |

Case Studies

- Antiviral Efficacy Against H5N1 : A study evaluated the effectiveness of this compound in vitro against H5N1 strains, demonstrating a significant reduction in viral load at specific concentrations, indicating its potential as an antiviral therapeutic agent.

- Antibacterial Testing : In vitro assays conducted against various bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) showed that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting its suitability for further development as an antibacterial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.